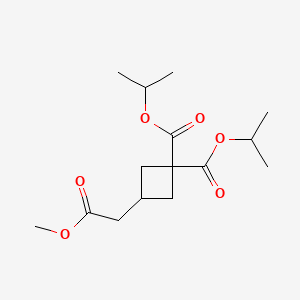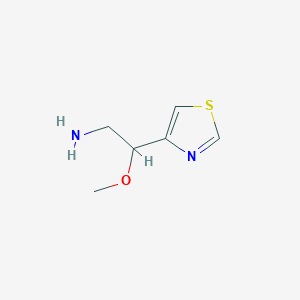
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and amine groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a halogenated thiazole derivative, a nucleophilic substitution reaction can introduce the methoxy group, followed by amination to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and specific solvents are often employed to enhance reaction rates and selectivity. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amine group, potentially yielding thiazolidines or primary amines.
Substitution: The methoxy group can be substituted under appropriate conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.
科学的研究の応用
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
The mechanism by which 2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
類似化合物との比較
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine vs. 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine: The presence of an additional methoxy group can significantly alter the compound’s reactivity and biological activity.
Thiazole Derivatives: Compounds like 2-(1,3-thiazol-4-yl)ethanamine share structural similarities but differ in functional groups, affecting their chemical behavior and applications.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its methoxy and amine groups enable diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C6H10N2OS |
|---|---|
分子量 |
158.22 g/mol |
IUPAC名 |
2-methoxy-2-(1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-9-6(2-7)5-3-10-4-8-5/h3-4,6H,2,7H2,1H3 |
InChIキー |
BGIPXSXFJHMMEO-UHFFFAOYSA-N |
正規SMILES |
COC(CN)C1=CSC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


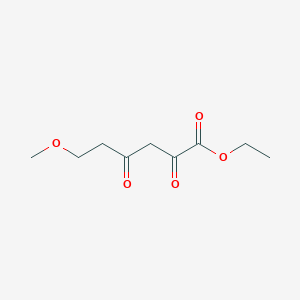
![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
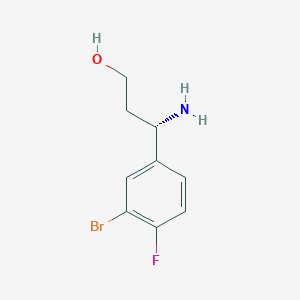
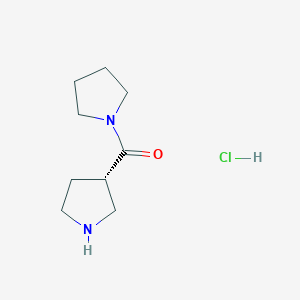

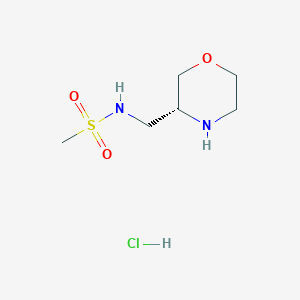
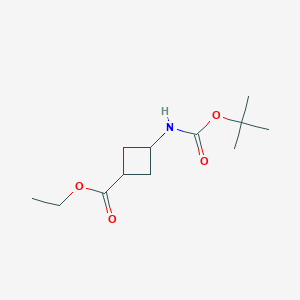
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
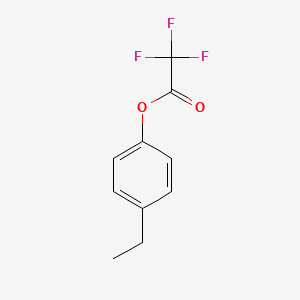

![2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084760.png)
